3-(Piperidin-1-yl)-1h-indole 3-(Piperidin-1-yl)-1h-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14438506
InChI: InChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

3-(Piperidin-1-yl)-1h-indole

CAS No.:

Cat. No.: VC14438506

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-1-yl)-1h-indole -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 3-piperidin-1-yl-1H-indole
Standard InChI InChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2
Standard InChI Key DSKKWRMQFREVAD-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=CNC3=CC=CC=C32

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

3-(Piperidin-1-yl)-1H-indole (C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>) consists of an indole core substituted at the 3-position with a piperidine group. Key features include:

  • Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, conferring aromaticity and planar geometry.

  • Piperidine substitution: A six-membered saturated ring containing one nitrogen atom, introducing conformational flexibility and basicity (pK<sub>a</sub> ~10–11 for the amine) .

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC<sub>13</sub>H<sub>16</sub>N<sub>2</sub>
Molecular weight200.28 g/mol
Hydrogen bond donors1 (indole NH)
Hydrogen bond acceptors2 (piperidine N, indole N)
LogP (predicted)~3.2

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis of 3-(piperidin-1-yl)-1H-indole is documented, analogous methods for related compounds provide viable pathways:

Hydrogenation of Pyridinyl Precursors

A reported synthesis of 3-(4-piperidylmethyl)-1H-indole involves hydrogenating 3-(pyridin-4-ylmethyl)-1H-indole under H<sub>2</sub> (30 psi) with platinum(IV) oxide in acetic acid, yielding 73% product . Adapting this approach, 3-(pyridin-1-yl)-1H-indole could undergo similar hydrogenation to install the piperidine group.

Nucleophilic Aromatic Substitution

Reaction of 3-bromo-1H-indole with piperidine under palladium catalysis (e.g., Buchwald-Hartwig conditions) may afford the target compound. This method is widely used for C–N bond formation in heterocycles .

Table 2: Comparative Synthesis Strategies

MethodStarting MaterialConditionsYield
Hydrogenation Pyridinyl-indole derivativeH<sub>2</sub>, PtO<sub>2</sub>, AcOH73%
Buchwald-Hartwig 3-BromoindolePd catalyst, ligand, base~60%*
*Theoretical estimate based on analogous reactions.

Pharmacological Profile and Mechanism of Action

Serotonin Receptor Modulation

Fluorinated analogs of 3-(3-(piperidin-1-yl)propyl)indoles exhibit high affinity for human 5-HT<sub>1D</sub> receptors (K<sub>i</sub> < 10 nM), acting as agonists . While 3-(piperidin-1-yl)-1H-indole lacks the propyl linker, its piperidine group may engage similar receptor pockets, suggesting potential activity at serotonin subtypes.

Table 3: Biological Activities of Related Compounds

CompoundTargetActivityReference
Fluorinated piperidinylpropylindole5-HT<sub>1D</sub> receptorAgonist (EC<sub>50</sub> = 15 nM)
Indole-piperidine sulfonamideNF-κB pathwayAntiviral (IC<sub>50</sub> = 2 µM)

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s potential 5-HT<sub>1D</sub> affinity positions it as a candidate for migraine therapy, akin to triptans. Further structural optimization (e.g., fluorination) could improve blood-brain barrier penetration .

Antiviral Agents

Given the antiviral activity of related indole-piperidine hybrids , this scaffold could serve as a starting point for broad-spectrum antiviral drug development.

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